Tetrabromobisphenol A bismethyl ether

Catalog No.
S588273
CAS No.
37853-61-5
M.F
C17H16Br4O2
M. Wt
571.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromobisphenol A bismethyl ether

CAS Number

37853-61-5

Product Name

Tetrabromobisphenol A bismethyl ether

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene

Molecular Formula

C17H16Br4O2

Molecular Weight

571.9 g/mol

InChI

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3

InChI Key

XRQKNNNAKHZPSP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br

Synonyms

Tetrabromobisphenol A Methyl Ether; 1,1’-(1-Methylethylidene)bis[3,5-dibromo-4-methoxybenzene

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br

The exact mass of the compound Tetrabromobisphenol A bismethyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Polybrominated Biphenyls - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabromobisphenol A bismethyl ether (CAS 37853-61-5), also known as TBBPA dimethyl ether, is a highly brominated derivative of tetrabromobisphenol A (TBBPA) in which the core phenolic hydroxyl groups are capped with methyl ethers [1]. This structural modification fundamentally shifts its industrial utility from a reactive intermediate to a stable additive flame retardant, making it highly suitable for thermoplastic matrices such as acrylonitrile-butadiene-styrene (ABS) and high-impact polystyrene (HIPS)[2]. Furthermore, because TBBPA-BME is the primary aerobic microbial O-methylation metabolite of TBBPA, high-purity analytical standards of this compound are critical for environmental monitoring, e-waste site assessment, and toxicological profiling [3].

Substituting TBBPA-BME with its parent compound, TBBPA, leads to significant failures in both industrial processing and analytical workflows [1]. In polymer manufacturing, the free hydroxyl groups of unmethylated TBBPA act as reactive cross-linkers, which can initiate unwanted side reactions or degrade the polymer backbone during the melt processing of non-reactive thermoplastics. In contrast, the ether-capped TBBPA-BME remains chemically inert and blends cleanly as a pure additive [2]. In environmental and toxicological analysis, substituting TBBPA-BME with generic brominated flame retardant standards prevents the accurate quantification of TBBPA's specific aerobic degradation pathways, leading to severe underestimations of environmental persistence and lipophilic bioaccumulation in aquatic sediments [3].

Polymer Reactivity and Processing Suitability (Additive vs. Reactive)

TBBPA contains two free phenolic hydroxyl groups, making it a reactive flame retardant designed to covalently bond with epoxy and polycarbonate resins. When used in non-reactive thermoplastics like ABS or HIPS, these free hydroxyls can cause unwanted degradation. TBBPA-BME has these groups fully methylated, converting it into a strictly additive flame retardant that does not react with the polymer backbone during high-temperature extrusion[1].

Evidence DimensionHydroxyl group reactivity and cross-linking potential
Target Compound DataTBBPA-BME (0 free phenolic -OH groups; functions entirely as a non-reactive additive)
Comparator Or BaselineTBBPA (2 free phenolic -OH groups; functions as a reactive cross-linker)
Quantified DifferenceComplete elimination of reactive cross-linking potential in TBBPA-BME.
ConditionsMelt processing and extrusion of non-reactive thermoplastic matrices (e.g., ABS, HIPS).

Buyers formulating non-reactive thermoplastics must procure the ether-capped derivative to prevent unwanted polymer degradation and cross-linking during manufacturing.

Toxicological Profiling and Embryonic Lethality

In toxicological assessments using zebrafish (Danio rerio) embryos, the aerobic metabolite TBBPA-BME exhibits a significantly different toxicity profile than its parent compound. While TBBPA induces 100% embryonic mortality at low concentrations, TBBPA-BME requires a much higher concentration to reach lethal thresholds, instead presenting distinct sub-lethal developmental effects [1].

Evidence DimensionAcute embryonic lethality in zebrafish models
Target Compound DataTBBPA-BME (Lethal dose > 5.0 µM)
Comparator Or BaselineTBBPA (Lethal dose ~0.75 µM)
Quantified DifferenceTBBPA-BME demonstrates a >6-fold reduction in acute embryonic lethality compared to TBBPA.
ConditionsEmbryonic exposure in Danio rerio up to 6 days post-fertilization.

Toxicology labs require exact TBBPA-BME standards to accurately differentiate the specific sub-lethal developmental effects of environmental metabolites from the acute toxicity of the parent flame retardant.

Environmental Persistence and Sediment Accumulation

TBBPA undergoes aerobic microbial O-methylation to form TBBPA-BME, a more lipophilic anisole derivative that resists further debromination. Consequently, TBBPA-BME accumulates heavily in specific environmental compartments, having been detected in aquatic sediments near plastic manufacturing sites at concentrations up to 2400 ng/g, necessitating specific analytical standards for accurate site assessment [1].

Evidence DimensionEnvironmental accumulation in aquatic sediments
Target Compound DataTBBPA-BME (Detected at up to 2400 ng/g in specific industrial aquatic sediments)
Comparator Or BaselineTBBPA (Subject to rapid anaerobic debromination to Bisphenol A; lower persistence in aerobic sediment layers)
Quantified DifferenceTBBPA-BME exhibits significantly higher environmental persistence and lipophilicity, accumulating at high ng/g levels where parent TBBPA may be depleted.
ConditionsAquatic sediment sampling near polymer manufacturing and e-waste dismantling sites.

Analytical testing facilities must procure TBBPA-BME standards to accurately quantify the long-term bioaccumulative burden of industrial sites, which cannot be modeled using the parent TBBPA alone.

Additive Flame Retardant Formulation in Thermoplastics

TBBPA-BME is directly utilized as a non-reactive, high-bromine-content additive flame retardant in acrylonitrile-butadiene-styrene (ABS), high-impact polystyrene (HIPS), and unsaturated polyester resins. Its ether-capped structure ensures it blends cleanly without altering the polymer's structural backbone or causing unwanted cross-linking during high-temperature melt extrusion[1].

Environmental Monitoring of E-Waste and Manufacturing Sites

As the primary aerobic microbial O-methylation metabolite of TBBPA, TBBPA-BME is an essential analytical standard for environmental chemists. It is used in GC-MS/LC-MS workflows to quantify the degradation and long-term bioaccumulative burden of brominated flame retardants in aquatic sediments, soil, and household dust [2].

Ecotoxicology and Endocrine Disruption Assays

TBBPA-BME is utilized as a precise chemical probe in in vivo models (such as zebrafish) and in vitro assays to study the differential toxicity of flame retardant metabolites. It allows researchers to isolate the sub-lethal developmental and endocrine-disrupting impacts of the methylated metabolite from the acute lethality of the parent compound [3].

XLogP3

7.4

Other CAS

37853-61-5

Wikipedia

Tetrabromobisphenol A dimethyl ether

General Manufacturing Information

Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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